IP and Chemical Space Differentiation: 1-Benzyl-3-(benzyloxy) Substitution Pattern vs. Canonical 1-Benzylpyrazole CB2 Antagonists
The compound's specific 1-benzyl-3-(benzyloxy) substitution pattern is structurally distinct from the 1-benzylpyrazole-3-carboxylic acid tricyclic derivatives claimed as CB2 antagonists in Sanofi-Aventis patents [1]. While the broader 1-benzylpyrazole class is associated with CB2 activity, the target compound uniquely incorporates a C3-benzyloxy ether and an N-cyclopentyl amide, placing it outside the Markush structures of the primary CB2 antagonist patents, which predominantly claim tricyclic carboxylic acid derivatives rather than 4-carboxamide analogs [1]. This structural divergence implies a distinct intellectual property position and the potential for a differentiated selectivity profile, though direct comparative CB2 binding data remains undisclosed.
| Evidence Dimension | Structural novelty relative to patented CB2 antagonist scaffold |
|---|---|
| Target Compound Data | 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide |
| Comparator Or Baseline | 1-Benzylpyrazole-3-carboxylic acid tricyclic derivatives (Sanofi-Aventis patent family, e.g., FR 2 887 550) |
| Quantified Difference | Target compound is a 4-carboxamide with C3-benzyloxy ether; comparators are 3-carboxylic acid derivatives with tricyclic fused rings. No quantitative binding data available for direct comparison. |
| Conditions | Structural analysis based on disclosed patent Markush formulas [1] |
Why This Matters
For procurement decisions, this structural divergence indicates the compound is not a generic equivalent of known CB2 antagonists and may serve as a novel scaffold for lead optimization programs seeking to avoid existing intellectual property.
- [1] Bart, F.; et al. 1-Benzylpyrazole derivatives, their preparation and therapeutic uses. Patent FR 2 887 550, December 29, 2006. Embodiments in U.S. Patent Application 20100144818. View Source
